molecular formula C12H13ClN2O B3321910 7-Chlorospiro[indoline-3,4'-piperidin]-2-one CAS No. 1395070-97-9

7-Chlorospiro[indoline-3,4'-piperidin]-2-one

Cat. No.: B3321910
CAS No.: 1395070-97-9
M. Wt: 236.70
InChI Key: HJYMNWHUSITVEO-UHFFFAOYSA-N
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Description

7-Chlorospiro[indoline-3,4’-piperidin]-2-one is a complex organic compound characterized by a spirocyclic structure. This compound is notable for its unique arrangement of an indoline and piperidine ring system, which are connected through a spiro linkage at the 3 and 4’ positions, respectively. The presence of a chlorine atom at the 7th position of the indoline ring further distinguishes this compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chlorospiro[indoline-3,4’-piperidin]-2-one typically involves the cycloisomerization of tryptamine-ynamides. A notable method employs a silver (I) catalyst (Ag(I)) in the presence of triphenylphosphine (PPh3) to facilitate the chelation-controlled cycloisomerization. This reaction proceeds in a racemic and diastereoselective manner, yielding the desired spirocyclic scaffold .

Industrial Production Methods

While specific industrial production methods for 7-Chlorospiro[indoline-3,4’-piperidin]-2-one are not extensively documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing continuous flow reactors for scalability, and ensuring cost-effective sourcing of reagents.

Chemical Reactions Analysis

Types of Reactions

7-Chlorospiro[indoline-3,4’-piperidin]-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Typically used to alter the oxidation state of the compound.

    Substitution: Commonly involves replacing the chlorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

7-Chlorospiro[indoline-3,4’-piperidin]-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Chlorospiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indoline-3,4’-piperidine]: Lacks the chlorine atom at the 7th position.

    7-Bromospiro[indoline-3,4’-piperidin]-2-one: Contains a bromine atom instead of chlorine.

    Spiro[indoline-3,4’-piperidin]-2-one: Lacks any halogen substituent.

Uniqueness

7-Chlorospiro[indoline-3,4’-piperidin]-2-one is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct structure and properties make it a valuable subject for further research and development.

Properties

IUPAC Name

7-chlorospiro[1H-indole-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c13-9-3-1-2-8-10(9)15-11(16)12(8)4-6-14-7-5-12/h1-3,14H,4-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYMNWHUSITVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C(=CC=C3)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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